Structural Differentiation: Pyridin-2-ylethyl Substituent Confers Unique Physicochemical and Binding Properties
N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide is distinguished from its closest analog, 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide, by the presence of an ethyl linker between the pyridine ring and the carboxamide nitrogen. This structural difference is predicted to alter the compound's conformational flexibility and hydrogen-bonding capacity, which are critical determinants of kinase inhibitor selectivity. While direct comparative biological data for this specific compound is not publicly available, the pyridin-2-ylethyl motif is a privileged substructure in IKK2 inhibitors, as evidenced by its presence in related patent examples [1]. The molecular weight of 265.31 g/mol and formula C16H15N3O [2] define its identity and differentiate it from analogs with additional substituents or different linkers.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide, MW 265.31, C16H15N3O |
| Comparator Or Baseline | 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide, MW 265.31 (different connectivity), or N-benzyl-2-(1H-indazol-3-yl)-N-methyl-1H-indole-6-carboxamide, MW 382.4 |
| Quantified Difference | Presence of ethyl linker vs. direct bond; different substitution pattern on indole core |
| Conditions | Structural analysis via cheminformatics |
Why This Matters
The specific connectivity and substitution pattern are essential for maintaining the intended biological activity profile in kinase inhibition assays, preventing confounding results from off-target effects associated with different analogs.
- [1] Kerns, J. K., Lindenmuth, M., Lin, X., Nie, H., & Thomas, S. M. (2007). Chemical Compounds. U.S. Patent Application No. US20070254873. Glaxo Group Limited. View Source
- [2] Chemsrc. (2024). N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide. CAS 1459683-07-8. View Source
